molecular formula C21H21N3O2 B2878282 1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941961-37-1

1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2878282
CAS No.: 941961-37-1
M. Wt: 347.418
InChI Key: HCXWILKDQCUPGV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidin-2-one class, characterized by a five-membered lactam ring. Its structure features a 4-ethylphenyl group at the 1-position and a 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl moiety at the 4-position of the pyrrolidinone core. The oxadiazole ring, a heterocyclic scaffold, is known for enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

1-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-15-7-9-18(10-8-15)24-13-17(12-19(24)25)21-22-20(23-26-21)16-6-4-5-14(2)11-16/h4-11,17H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXWILKDQCUPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C19H22N4O
  • Molecular Weight : 318.41 g/mol

The compound features a pyrrolidinone core substituted with an ethylphenyl group and a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, leading to cytotoxic effects against several cancer cell lines. For instance, a related oxadiazole derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells .

Table 1: Anticancer Activity of Related Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
1-(4-Ethylphenyl)-...HT-2992.4
tert-butyl-1,2,4-oxadiazol...Various (11 cell lines)~90

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of oxadiazole derivatives have been well-documented. These compounds inhibit key inflammatory mediators and pathways such as COX enzymes and cytokine release. In animal models, compounds similar to 1-(4-Ethylphenyl)-... have shown efficacy in reducing inflammation and pain response .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes:

  • Inhibition of Histone Deacetylases (HDACs) : This action can lead to altered gene expression profiles associated with cancer progression.
  • Interaction with Sirtuin Proteins : The compound may modulate pathways involving sirtuins, which are implicated in aging and metabolic diseases .
  • Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that contribute to their protective effects against cellular damage.

Case Studies

A notable study evaluated the effects of a similar oxadiazole derivative on tumor growth in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls. The mechanism was linked to apoptosis induction in cancer cells through the activation of pro-apoptotic factors .

Another investigation focused on the analgesic properties of the compound in inflammatory pain models. The findings revealed that administration led to a marked decrease in pain scores compared to placebo groups, supporting its potential use as an analgesic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrrolidin-2-one core and oxadiazole/heterocyclic substituents. Key differences in substituents, physicochemical properties, and synthetic approaches are highlighted.

Structural Features
Compound Name Pyrrolidinone Substituent (Position 1) Oxadiazole/Heterocyclic Substituent (Position 4) Molecular Formula Molecular Weight (g/mol)
1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 4-Ethylphenyl 3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl Not provided Not provided
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 4-Methoxyphenyl 3-Phenyl-1,2,4-oxadiazol-5-yl C₁₉H₁₇N₃O₃ 335.36
4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one 4-Methylphenyl 3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl C₂₁H₂₁N₃O₃ 363.41

Key Observations :

  • Substituent Effects : The target compound’s 4-ethylphenyl group may enhance lipophilicity compared to the methoxy () or methyl () analogs. The 3-methylphenyl group on the oxadiazole ring could sterically hinder interactions compared to simpler phenyl substituents.
  • Heterocyclic Variations: describes a triazine-containing analog (1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one), which replaces the oxadiazole with a triazine ring.
Physicochemical Properties
  • Solubility and LogP : The methoxy group in ’s compound (C₁₉H₁₇N₃O₃) may improve aqueous solubility compared to the ethyl or methyl groups in the target compound and ’s analog. The ethoxy group in increases molecular weight and lipophilicity (LogP ~3.5 estimated).
  • Melting Points : While direct data for the target compound are unavailable, reports a melting point of 303–306°C for a structurally complex pyrazolo-pyrimidine derivative, suggesting that heterocyclic substitutions significantly influence thermal stability .

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